![molecular formula C9H6F3NO2 B2937973 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene CAS No. 1559077-96-1](/img/structure/B2937973.png)
1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene
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Overview
Description
1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene, also known as NTB, is a nitroaromatic compound that has been widely used in scientific research due to its unique chemical properties. NTB is a pale yellow crystalline solid that is highly soluble in organic solvents and has a strong absorption in the ultraviolet region.
Mechanism of Action
Target of Action
Similar compounds like nitrobenzene derivatives have been found to interact with various biological targets
Mode of Action
Nitrobenzene derivatives typically act by forming a sigma-bond with the target, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the desired effect .
Biochemical Pathways
Nitrobenzene and its derivatives have been shown to affect various pathways, including those involved in the degradation of synthetic compounds . The compound’s nitro group can be reduced, and the resulting aminophenol can be further metabolized .
Pharmacokinetics
Similar compounds like nitrobenzene derivatives are typically absorbed and distributed throughout the body, metabolized (often via reduction of the nitro group), and then excreted .
Result of Action
Nitrobenzene derivatives can have various effects depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Advantages and Limitations for Lab Experiments
The use of 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene as a fluorescent probe for detecting ROS in biological systems has several advantages. First, it is highly specific and sensitive, and can detect ROS with high accuracy and precision. Second, it is non-toxic and can be safely used in laboratory experiments. Third, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations associated with the use of 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene. For example, it is sensitive to light and air, which can affect its stability and fluorescence properties. In addition, it can only detect ROS that react with the nitro group, which may not be representative of the total ROS levels in biological samples.
Future Directions
There are several future directions for the use of 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene in scientific research. First, it can be used to study the production and distribution of ROS in various biological systems, including cells, tissues, and organs. Second, it can be used to study the role of ROS in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. Third, it can be used to develop new diagnostic and therapeutic strategies for ROS-related diseases. Fourth, it can be used to screen for new drugs and compounds that modulate ROS levels in biological systems. Finally, it can be used to develop new fluorescent probes for detecting other reactive species in biological systems, such as reactive nitrogen species and reactive sulfur species.
Synthesis Methods
1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene can be synthesized through a two-step process. The first step involves the reaction of 1-nitro-2-bromo-4-trifluoromethylbenzene with magnesium in the presence of a palladium catalyst to form 1-nitro-2-iodo-4-trifluoromethylbenzene. The second step involves the reaction of 1-nitro-2-iodo-4-trifluoromethylbenzene with potassium fluoride in the presence of copper powder to form 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene.
Scientific Research Applications
1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene can react with ROS to form a highly fluorescent product, which can be detected using spectroscopic techniques. This property of 1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene has been used to study the production and distribution of ROS in various biological systems, including cells, tissues, and organs.
properties
IUPAC Name |
1-nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-3-1-2-4-8(7)13(14)15/h1-6H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGJRXYFMGUPG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
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